molecular formula C20H17N3O4 B13103874 Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate

Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate

Cat. No.: B13103874
M. Wt: 363.4 g/mol
InChI Key: ZEDHOZGMGYVJAM-UHFFFAOYSA-N
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Description

Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid

    Hydrolysis: Sodium hydroxide, water

Major Products

    Reduction: Ethyl 8-amino-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate

    Substitution: Various halogenated or nitrated derivatives

    Hydrolysis: 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylic acid

Scientific Research Applications

Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and potential bioactivity.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 8-nitro-1-phenyl-4,5-dihydrobenzo[g]indazole-3-carboxylate

InChI

InChI=1S/C20H17N3O4/c1-2-27-20(24)18-16-11-9-13-8-10-15(23(25)26)12-17(13)19(16)22(21-18)14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3

InChI Key

ZEDHOZGMGYVJAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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